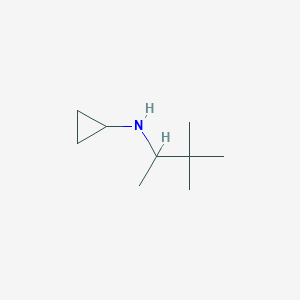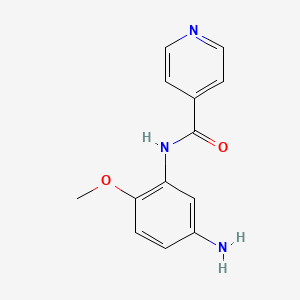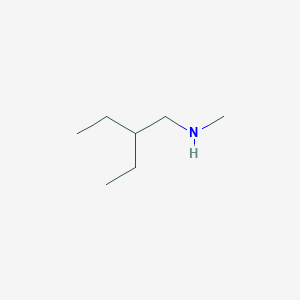
2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine
Descripción general
Descripción
2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine, also known as 2-CPMPD, is an organic compound that is synthesized from pyridine and cyclohexyl amine. It is an important intermediate in the synthesis of other organic compounds, and has a wide range of applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry as a standard or reagent due to its unique chemical structure. It can help in the identification and quantification of complex mixtures and in the analysis of molecular components within a sample .
Analytical Chemistry
In analytical chemistry, N2-Cyclohexyl-N2-methyl-2,3-pyridinediamine serves as a chemical agent that can react with specific substances, allowing for their detection or measurement. Its role can be pivotal in developing colorimetric assays or as a pH indicator due to its nitrogen-containing ring .
Biopharma Production
The compound finds applications in biopharmaceutical production where it may be used in the synthesis of more complex molecules. It could act as a building block in the creation of pharmaceuticals, especially in the development of novel therapeutic agents .
Safety and Controlled Environment
In safety and controlled environment applications, this compound’s properties might be harnessed to develop materials that change color in response to environmental changes, serving as indicators for contamination or hazardous conditions .
Advanced Battery Science
N2-Cyclohexyl-N2-methyl-2,3-pyridinediamine: could be researched for its electrochemical properties, potentially making it useful in the development of advanced battery technologies. Its stable cyclic structure might provide benefits in the stability and efficiency of battery components .
Molecular Formula Research
The molecular formula of C12H19N3 indicates a compound with potential applications in molecular research. Scientists could explore its interactions with other compounds, aiding in the understanding of molecular behavior and bonding patterns .
Facile Sequencing Techniques
There is potential for this compound to be employed in sequencing techniques, such as those used for identifying pseudouridylate residues in RNA. This application would be significant in the field of genetics and molecular biology .
Chemical Synthesis
Lastly, N2-Cyclohexyl-N2-methyl-2,3-pyridinediamine may be used in chemical synthesis processes. Its structure allows for various chemical reactions, making it a versatile reagent for synthesizing a wide range of chemical products .
Propiedades
IUPAC Name |
2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15(10-6-3-2-4-7-10)12-11(13)8-5-9-14-12/h5,8-10H,2-4,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQGZSXPXKCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclohexyl-N2-methylpyridine-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)
